molecular formula C8H12N4O B13207691 6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide

6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide

Cat. No.: B13207691
M. Wt: 180.21 g/mol
InChI Key: FJLCMQJTPQTRTJ-UHFFFAOYSA-N
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Description

6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C8H12N4O It is a pyridine derivative with a carboxamide group at the 3-position and an ethylhydrazinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with ethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a condensing agent such as pyridine-3-carboxylic anhydride (3-PCA) and an activator like 4-(dimethylamino)pyridine. The reaction conditions are mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydrazine derivatives, and oxides.

Scientific Research Applications

6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of urease activity, which is crucial for its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxamide: A simpler analog with similar structural features.

    Ethylhydrazine derivatives: Compounds with similar hydrazine groups but different substituents on the pyridine ring.

Uniqueness

6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide is unique due to the presence of both the ethylhydrazinyl and carboxamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

6-(2-ethylhydrazinyl)pyridine-3-carboxamide

InChI

InChI=1S/C8H12N4O/c1-2-11-12-7-4-3-6(5-10-7)8(9)13/h3-5,11H,2H2,1H3,(H2,9,13)(H,10,12)

InChI Key

FJLCMQJTPQTRTJ-UHFFFAOYSA-N

Canonical SMILES

CCNNC1=NC=C(C=C1)C(=O)N

Origin of Product

United States

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